methanone CAS No. 88216-65-3](/img/structure/B14391700.png)
[4-Hydroxy-3,5-di(propan-2-yl)phenyl](2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone: is an organic compound with a complex structure that includes both phenolic and ketonic functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone typically involves the reaction of 4-hydroxy-3,5-di(propan-2-yl)benzaldehyde with 2-hydroxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the ketone linkage between the two aromatic rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenolic groups in 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone can undergo oxidation to form quinones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine:
- Explored for its potential anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone is largely dependent on its functional groups. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The ketone group can participate in various biochemical interactions, potentially inhibiting enzymes or interacting with cellular receptors.
Comparación Con Compuestos Similares
4-Hydroxy-3,5-di(propan-2-yl)benzaldehyde: Shares the phenolic and isopropyl groups but lacks the ketone functionality.
2-Hydroxybenzophenone: Contains the ketone and phenolic groups but lacks the isopropyl substituents.
Uniqueness:
- The combination of phenolic, ketone, and isopropyl groups in 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone provides a unique set of chemical properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
88216-65-3 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
[4-hydroxy-3,5-di(propan-2-yl)phenyl]-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H22O3/c1-11(2)15-9-13(10-16(12(3)4)19(15)22)18(21)14-7-5-6-8-17(14)20/h5-12,20,22H,1-4H3 |
Clave InChI |
FHANNXQQQMQLFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




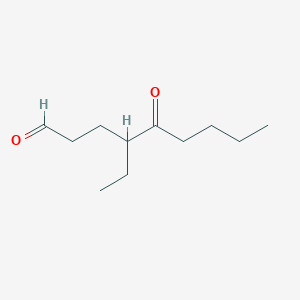
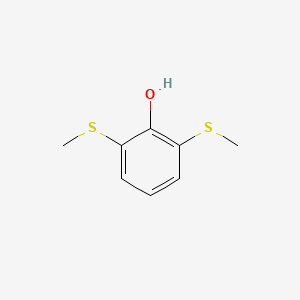

![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
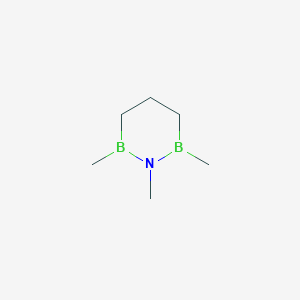
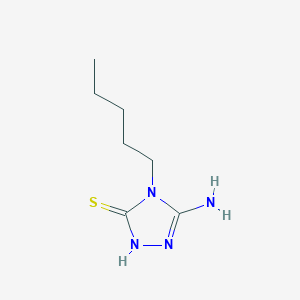
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
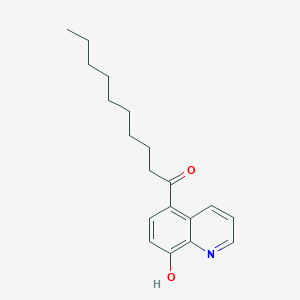

![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile](/img/structure/B14391710.png)
